
9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroidal compound It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the pregnane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations, including fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 9-fluoro-11beta-hydroxypregna-4,16-diene-3,20-dione
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Uniqueness
Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is unique due to its specific structural features, such as the presence of a pyrazole ring and a carboxypropionate group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
72149-81-6 |
|---|---|
分子式 |
C26H31FN2O7 |
分子量 |
502.5 g/mol |
IUPAC名 |
4-[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31FN2O7/c1-23-8-7-16(30)9-14(23)3-4-17-18-10-15-12-28-29-26(15,24(18,2)11-19(31)25(17,23)27)20(32)13-36-22(35)6-5-21(33)34/h7-9,12,15,17-19,29,31H,3-6,10-11,13H2,1-2H3,(H,33,34)/t15-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChIキー |
JHMWESIDSWHTBD-RTZWZHLNSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
正規SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=CC53C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


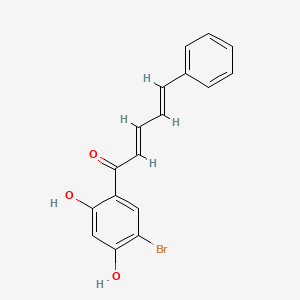
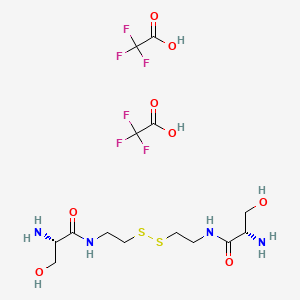


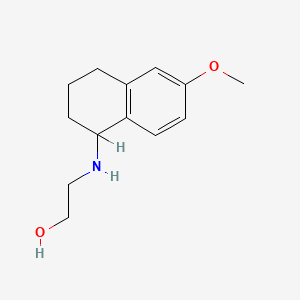

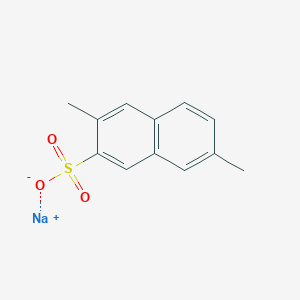

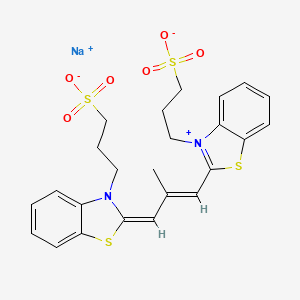
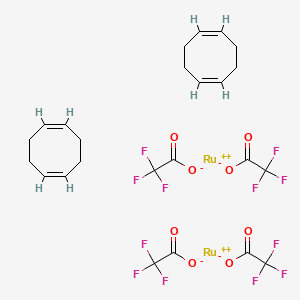
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)


![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
